molecular formula C20H22N2O5S B2391088 N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 1798034-41-9

N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2391088
CAS No.: 1798034-41-9
M. Wt: 402.47
InChI Key: MSSGTDYHGSPDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a sulfonyl group attached to a methoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The azetidine ring provides a rigid, three-dimensional structure, and the various substituents (the sulfonyl group and the phenyl rings) will contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The sulfonyl group could also be a site of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it might have a certain solubility in water or organic solvents, a certain melting point or boiling point, and so on.

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis and biological activity of compounds structurally related to N-(4-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide. For instance, Ananeva et al. (2022) described the synthesis of medicinally important 3-amino-2-azetidinones through a reaction involving dicarboxylic acid esters, highlighting their potential in drug development (Ananeva et al., 2022). Kishimoto et al. (1984) synthesized derivatives of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid with enhanced antimicrobial activities against gram-negative bacteria, demonstrating the potential of chemical modification in enhancing drug efficacy (Kishimoto et al., 1984).

Molecular Recognition and Crystal Packing

Basak et al. (2004) explored the crystal packing of 4-phenyl sulfonyl 2-azetidinone derivatives, revealing variations in crystal packing due to hydrogen bonding and hydrophobic interactions. This study provides insights into molecular recognition processes relevant to β-lactams (Basak et al., 2004).

Synthesis Techniques and Applications

Cainelli et al. (1998) discussed a practical synthesis method for a key intermediate in the production of β-lactam antibiotics, showcasing efficient synthesis techniques relevant to compounds like this compound (Cainelli et al., 1998).

Inhibition of Human Serine Proteases

Knight et al. (1992) investigated the inhibition of human serine proteases by substituted 2-azetidinones, highlighting the potential of β-lactams as a class of serine protease inhibitors (Knight et al., 1992).

Antimicrobial and Anti-Inflammatory Agents

Fernandes et al. (2013) synthesized phenyl oxazolidinones and evaluated their antibacterial and anti-inflammatory properties, providing insights into the potential application of related compounds in treating bacterial infections and inflammation (Fernandes et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a biologically active compound, it would interact with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[4-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14(23)21-16-5-3-15(4-6-16)11-20(24)22-12-19(13-22)28(25,26)18-9-7-17(27-2)8-10-18/h3-10,19H,11-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSGTDYHGSPDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.